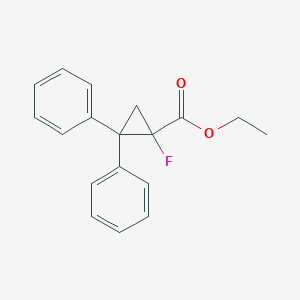
4-(3-Bromo-4-methoxyphenyl)-2-methylbutan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Bromo-4-methoxyphenyl)-2-methylbutan-2-ol is an organic compound that features a brominated aromatic ring and a tertiary alcohol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-4-methoxyphenyl)-2-methylbutan-2-ol can be achieved through several synthetic routes. One common method involves the bromination of 4-methoxyphenyl-2-methylbutan-2-ol using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
化学反応の分析
Types of Reactions
4-(3-Bromo-4-methoxyphenyl)-2-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The brominated aromatic ring can be reduced to form the corresponding phenyl derivative using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of 4-(3-Bromo-4-methoxyphenyl)-2-methylbutan-2-one.
Reduction: Formation of 4-(4-methoxyphenyl)-2-methylbutan-2-ol.
Substitution: Formation of 4-(3-Methoxy-4-methoxyphenyl)-2-methylbutan-2-ol.
科学的研究の応用
4-(3-Bromo-4-methoxyphenyl)-2-methylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(3-Bromo-4-methoxyphenyl)-2-methylbutan-2-ol involves its interaction with specific molecular targets. The brominated aromatic ring and the tertiary alcohol group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are subject to ongoing research.
類似化合物との比較
Similar Compounds
4-(3-Bromo-4-methoxyphenyl)-2-methylbutan-2-one: Similar structure but with a ketone group instead of an alcohol.
4-(4-Methoxyphenyl)-2-methylbutan-2-ol: Lacks the bromine atom, affecting its reactivity and applications.
4-(3-Methoxy-4-methoxyphenyl)-2-methylbutan-2-ol: Contains an additional methoxy group, altering its chemical properties.
Uniqueness
4-(3-Bromo-4-methoxyphenyl)-2-methylbutan-2-ol is unique due to the presence of both a brominated aromatic ring and a tertiary alcohol group
特性
分子式 |
C12H17BrO2 |
|---|---|
分子量 |
273.17 g/mol |
IUPAC名 |
4-(3-bromo-4-methoxyphenyl)-2-methylbutan-2-ol |
InChI |
InChI=1S/C12H17BrO2/c1-12(2,14)7-6-9-4-5-11(15-3)10(13)8-9/h4-5,8,14H,6-7H2,1-3H3 |
InChIキー |
LXOHRLAXJXLXHO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCC1=CC(=C(C=C1)OC)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


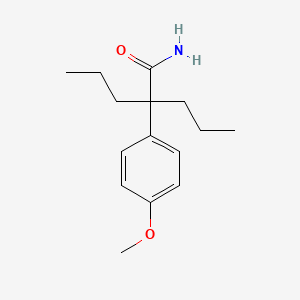
![Bis[2-(biphenyl-4-yl)-2-oxoethyl] benzene-1,2-dicarboxylate](/img/structure/B14005338.png)
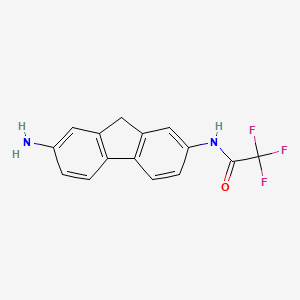

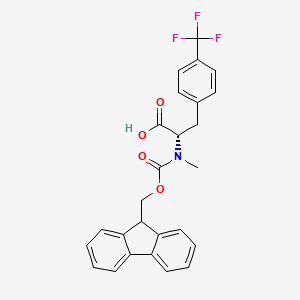



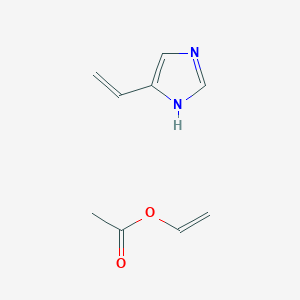
![2-(Morpholin-4-yl)-n-{4-[(4-nitrophenyl)sulfonyl]phenyl}acetamide](/img/structure/B14005378.png)
![2-Oxazolidinone,3-phenyl-5-[[(3-phenyl-2-propyn-1-yl)oxy]methyl]-](/img/structure/B14005384.png)
![2-[bis(2-chloroethyl)amino]-N-(3-nitrophenyl)propanamide](/img/structure/B14005385.png)
